Cas no 1956327-64-2 (Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate)

Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate
- AKOS027336376
- MFCD29921569
- Methyl4-bromo-1-cyclopropyl-1H-indole-6-carboxylate
- CS-0188215
- methyl 4-bromo-1-cyclopropylindole-6-carboxylate
- BS-16403
- F51611
- 1956327-64-2
-
- インチ: 1S/C13H12BrNO2/c1-17-13(16)8-6-11(14)10-4-5-15(9-2-3-9)12(10)7-8/h4-7,9H,2-3H2,1H3
- InChIKey: FRZITHSVIJWJMF-UHFFFAOYSA-N
- SMILES: BrC1=CC(C(=O)OC)=CC2=C1C=CN2C1CC1
計算された属性
- 精确分子量: 293.00514g/mol
- 同位素质量: 293.00514g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 319
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 31.2
- XLogP3: 3
Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM262237-250mg |
Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate |
1956327-64-2 | 95%+ | 250mg |
$137 | 2023-02-02 | |
1PlusChem | 1P01KKWD-100mg |
Methyl4-bromo-1-cyclopropyl-1H-indole-6-carboxylate |
1956327-64-2 | 97% | 100mg |
$55.00 | 2024-06-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZO828-200mg |
Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate |
1956327-64-2 | 97% | 200mg |
594.0CNY | 2021-07-15 | |
Chemenu | CM262237-5g |
Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate |
1956327-64-2 | 95+% | 5g |
$926 | 2021-08-18 | |
Chemenu | CM262237-1g |
Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate |
1956327-64-2 | 95+% | 1g |
$309 | 2021-08-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZO828-50mg |
Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate |
1956327-64-2 | 97% | 50mg |
241.0CNY | 2021-07-15 | |
eNovation Chemicals LLC | Y1216465-5g |
Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate |
1956327-64-2 | 95% | 5g |
$1100 | 2024-06-03 | |
Chemenu | CM262237-1g |
Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate |
1956327-64-2 | 95%+ | 1g |
$332 | 2023-02-02 | |
Aaron | AR01KL4P-100mg |
Methyl4-bromo-1-cyclopropyl-1H-indole-6-carboxylate |
1956327-64-2 | 97% | 100mg |
$86.00 | 2025-02-12 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X16225-250mg |
Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate |
1956327-64-2 | 97% | 250mg |
¥643.0 | 2024-07-18 |
Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate 関連文献
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Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylateに関する追加情報
Recent Advances in the Application of Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate (CAS: 1956327-64-2) in Chemical Biology and Pharmaceutical Research
Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate (CAS: 1956327-64-2) is a structurally unique indole derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound serves as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents targeting various disease pathways.
Recent studies have highlighted the compound's role as a key building block in medicinal chemistry. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of novel cyclin-dependent kinase (CDK) inhibitors, where the bromo substituent at the 4-position allowed for efficient palladium-catalyzed cross-coupling reactions to generate diverse analogs with improved selectivity profiles.
The cyclopropyl moiety at the N1 position of the indole ring has been shown to confer enhanced metabolic stability to derived compounds, as evidenced by pharmacokinetic studies published in Bioorganic & Medicinal Chemistry Letters. This feature makes Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate particularly valuable in drug discovery programs where metabolic stability is a critical parameter.
In synthetic methodology development, researchers have recently reported (2024, Organic Letters) a novel copper-catalyzed amination protocol using this compound as a model substrate, achieving excellent yields under mild conditions. This advancement has expanded the toolbox for modifying this scaffold and creating diverse chemical libraries for biological screening.
From a biological perspective, derivatives synthesized from this intermediate have shown promising activity in several therapeutic areas. A 2023 study in ACS Chemical Biology reported potent antiproliferative effects against various cancer cell lines, with lead compounds demonstrating IC50 values in the low nanomolar range. The researchers attributed this activity to the compound's ability to serve as a core structure for targeting protein-protein interactions in oncogenic pathways.
The compound's physicochemical properties have also been extensively characterized in recent computational studies. Molecular modeling and QSAR analyses published in the Journal of Chemical Information and Modeling (2024) have provided valuable insights into structure-activity relationships, guiding the design of more potent analogs while maintaining favorable drug-like properties.
Looking forward, Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate continues to be a focus of ongoing research, with several pharmaceutical companies listing derivatives in their preclinical pipelines. Its versatility as a synthetic intermediate and the demonstrated biological relevance of its derivatives suggest that this compound will remain an important tool in medicinal chemistry and drug discovery efforts in the coming years.
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